Eucamalol

Mosquito repellent Aedes albopictus Natural product efficacy

Standardizing mosquito repellent assays with generic monoterpenoid mixtures often yields irreproducible results due to undefined stereochemistry. Eucamalol (CAS 152246-70-3) is the rigorously characterized (+)-enantiomer that resolves this gap. Key supply advantages: • Quantified benchmark: delivers 75% repellency for 3 h against Aedes albopictus, directly comparable to DEET. • Stereochemically defined: certified (1R,6R) configuration ensures lot-to-lot consistency for chiral analysis and SAR studies. • Multi-purpose reference: applicable as a positive control in feeding inhibition assays, chiral HPLC calibration, or QC marker for E. camaldulensis essential oil.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 152246-70-3
Cat. No. B233285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEucamalol
CAS152246-70-3
Synonymseucamalol
eucamalol, (trans-(+))-isome
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCC(C)C1CCC(=CC1O)C=O
InChIInChI=1S/C10H16O2/c1-7(2)9-4-3-8(6-11)5-10(9)12/h5-7,9-10,12H,3-4H2,1-2H3/t9-,10-/m0/s1
InChIKeyZPACRXLIAKZISA-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eucamalol (CAS 152246-70-3): A Stereospecific Mosquito Repellent Monoterpenoid


Eucamalol (CAS 152246-70-3) is a naturally occurring monoterpenoid belonging to the menthane structural class, isolated from the essential oil of Eucalyptus camaldulensis [1]. The compound's absolute configuration was determined to be (1R,6R)-(+)-3-formyl-6-isopropyl-2-cyclohexen-1-ol [2]. Eucamalol exhibits potent repellent activity against Aedes albopictus, a primary vector for dengue and chikungunya viruses, with efficacy comparable to N,N-diethyl-m-toluamide (DEET) [2].

Mosquito repellent assay standard (Aedes spp.)
Chiral reference standard for enantiomer-specific studies
Natural product analytical marker for Eucalyptus oil standardization

Eucamalol Procurement: Why In-Class Monoterpenoid Analogs Are Not Interchangeable


Eucamalol belongs to a broad class of menthane monoterpenoids found in various Eucalyptus and Vitex species, yet subtle structural variations yield profound differences in mosquito repellent efficacy and duration [1]. The stereochemical configuration at the C1 and C6 positions is critical; the unnatural (1S,6S)-epimer exhibits reduced activity compared to natural (+)-eucamalol [2]. Other Eucalyptus-derived repellents, such as p-menthane-3,8-diols, demonstrate distinct activity profiles and durability characteristics, underscoring that monoterpenoid scaffolds cannot be generically substituted without loss of performance [3]. The specific aldehyde and hydroxyl functional group arrangement in eucamalol's cyclohexene ring governs its interaction with mosquito olfactory receptors, a mechanism not replicated by structurally similar compounds like limonene or phellandrene [1]. For research requiring defined mosquito repellent benchmarks or natural product standardization, eucamalol offers a quantifiable, well-characterized reference point that generic monoterpenoid mixtures cannot provide.

Stereochemical configuration mismatch
Epimers or racemic mixtures may show reduced repellent response; (1R,6R) configuration is critical.
Functional group specificity
Aldehyde and hydroxyl arrangement on cyclohexenol ring differs from limonene or phellandrene scaffolds.
Species-specific activity profile may shift
Repellent data from one Aedes species may not transfer directly to another without verification.

Eucamalol Quantitative Evidence: Repellent Efficacy and Stereochemical Specificity Compared


Repellent Duration: Eucamalol vs. DEET (3-Hour Efficacy Retention)

Eucamalol exhibits a repellent efficacy of 75% against Aedes albopictus at 3 hours post-exposure, a performance metric equivalent to that observed with DEET under the same assay conditions [1]. While DEET is the established synthetic benchmark for mosquito repellency, eucamalol achieves comparable protection duration without the reported drawbacks of DEET, such as skin penetration and polymer degradation [2].

Repellent Duration
Head-to-head
75% repellency at 3 h
Equivalent to DEET benchmark
Reported assay-response comparable to DEET benchmark
Aedes albopictus feeding inhibition assay
Mosquito repellent Aedes albopictus Natural product efficacy

Stereochemical Requirement: (+)-Eucamalol vs. (—)-1-epi-Eucamalol

The absolute configuration of eucamalol is (1R,6R)-(+)-3-formyl-6-isopropyl-2-cyclohexen-1-ol [1]. The unnatural epimer, (—)-1-epi-eucamalol (1S,6S), synthesized from (S)-(—)-perillaldehyde, exhibits reduced repellent activity compared to the natural (+)-enantiomer [1]. This stereochemical dependence demonstrates that the specific spatial arrangement of the hydroxyl and formyl groups on the cyclohexene ring is essential for optimal interaction with mosquito olfactory receptors.

Stereochemical Specificity
Head-to-head
Natural (+)-enantiomer: Significant activity
Epimer: Reduced activity
Enantiomer-specific assay-response context
Feeding inhibition assay; exact difference not reported
Stereochemistry-activity relationship Chiral natural product Mosquito repellent

Cross-Species Repellent Activity: Eucamalol Against Aedes aegypti

The original isolation paper by Watanabe et al. (1993) reported that both eucamalol and 4-isopropylbenzyl alcohol, co-isolated from E. camaldulensis essential oil, exhibited potent repellent activities against Aedes aegypti [1]. While quantitative EC50 or protection time data are not detailed in the available abstract, the designation of 'potent' activity against a second major disease vector (yellow fever, Zika, dengue) broadens the compound's potential utility beyond the Aedes albopictus model [1].

Cross-Species Activity
Class-level
Qualitative potent activity reported against Aedes aegypti
Supports broader vector species screening context
Quantitative EC50 data not available
Vector control Aedes aegypti Mosquito repellent

Eucamalol Application Scenarios: When to Prioritize This Compound


Benchmarking Botanical Repellent Formulations Against DEET

Eucamalol serves as a natural product benchmark with 3-hour, 75% repellency against Aedes albopictus, matching DEET's performance [1]. Researchers developing plant-based repellent formulations can use eucamalol as a positive control or reference standard to quantify the relative efficacy of new candidate compounds or essential oil blends in mosquito feeding inhibition assays.

Chiral Purity Validation in Natural Product Sourcing

Given that only the (+)-enantiomer exhibits optimal repellent activity [1], eucamalol is essential for laboratories conducting enantiomeric purity analysis. Its defined stereochemistry makes it a valuable reference standard for chiral HPLC or polarimetry, ensuring that purchased or synthesized material matches the bioactive natural configuration.

Structure-Activity Relationship (SAR) Studies on Menthane Monoterpenoids

Eucamalol's unique combination of a 3-formyl group and 6-isopropyl substitution on a cyclohexenol ring provides a distinct SAR probe [1][2]. Researchers can compare eucamalol's activity with that of structurally related monoterpenoids—such as p-menthane-3,8-diols, limonene, and phellandrene—to dissect the structural determinants of mosquito repellency and olfactory receptor activation.

Analytical Standardization of Eucalyptus camaldulensis Essential Oil

For quality control and standardization of E. camaldulensis essential oil batches intended for repellent applications, eucamalol can be employed as a marker compound [1]. Its presence and concentration can be quantified via GC-MS or HPLC to ensure batch-to-batch consistency and verify the oil's potential repellent efficacy.

Application
Selection Property
Validation Focus
Botanical repellent benchmarking studies
Comparator-assay response context
Synthetic repellent benchmark comparison
Enantiomeric purity verification
Stereochemical-control review
Chiral reference standard verification
Menthane monoterpenoid SAR studies
Functional group specificity review
Aldehyde/hydroxyl receptor interaction profiling
Essential oil batch standardization
Natural product analytical marker context
Chromatographic batch consistency verification

Technical Documentation Hub

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